Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)- typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method includes the reaction of the protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These methods yield crystalline solids that are stable at room temperature and have a long shelf-life .
Chemical Reactions Analysis
Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)- has several scientific research applications:
Chemistry: It is used in peptide synthesis due to its stability and ease of handling.
Biology: This compound is utilized in the study of protein interactions and enzyme mechanisms.
Industry: It is used in the manufacture of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)- involves its role as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds by protecting the amino group, thus preventing unwanted side reactions . The molecular targets and pathways involved include the activation of carboxyl groups and the stabilization of intermediate structures during peptide bond formation.
Comparison with Similar Compounds
Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)- is unique due to its stability and effectiveness in peptide synthesis. Similar compounds include:
Fmoc-protected amino acids: These compounds also use the fluorenylmethyloxycarbonyl group for protection during peptide synthesis.
Boc-protected amino acids: These use the tert-butyloxycarbonyl group for protection but may not offer the same stability as Fmoc-protected compounds.
Cbz-protected amino acids: These use the benzyloxycarbonyl group and are another alternative for peptide synthesis.
Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)- stands out due to its specific structural properties and the stability it provides during synthetic processes.
Properties
IUPAC Name |
4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCSTPOLMVGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.